molecular formula C15H18N2O2S B2538266 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 403833-48-7

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone

Cat. No.: B2538266
CAS No.: 403833-48-7
M. Wt: 290.38
InChI Key: PDMNQHFODIEZJU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an azepane ring, a benzo[d]oxazole moiety, and a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone typically involves the following steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or its derivative.

    Thioether formation: The benzo[d]oxazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Azepane ring introduction: Finally, the azepane ring is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone: Similar structure with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone is unique due to the presence of the azepane ring, which may impart different steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(17-9-5-1-2-6-10-17)11-20-15-16-12-7-3-4-8-13(12)19-15/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMNQHFODIEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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